2-Phenyl-3-(pyridin-2-yl)pyrazine
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Overview
Description
2-Phenyl-3-(pyridin-2-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(pyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromopyridine with phenylhydrazine, followed by cyclization with a suitable reagent such as sodium ethoxide. Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyrazine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-(pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine or pyridine derivatives.
Scientific Research Applications
2-Phenyl-3-(pyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(pyridin-2-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazolo[3,4-b]pyridines: These compounds share structural similarities and are known for their diverse biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness: 2-Phenyl-3-(pyridin-2-yl)pyrazine is unique due to its specific combination of a phenyl group and a pyridin-2-yl group attached to the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89684-70-8 |
---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-phenyl-3-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)14-15(18-11-10-17-14)13-8-4-5-9-16-13/h1-11H |
InChI Key |
OUGYSHWGPNEWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=N3 |
Origin of Product |
United States |
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